Meta-Fluoro Substitution on the Phenyl Ring: Differentiation from the Para-Fluoro Analog
The compound bears a fluorine atom at the meta (3-) position of the phenyl ring, whereas the most widely cataloged analog—4-(((4-fluorophenyl)thio)methyl)piperidine hydrochloride (CAS 1289384-72-0)—places fluorine at the para position . Meta-substitution produces a distinct electrostatic potential surface and dipole moment vector compared to para-substitution; for fluorinated piperidine orexin receptor antagonists, meta-fluoro placement has been associated with enhanced OX2R binding potency in certain sub-series relative to para-fluoro congeners, though compound-specific data remain proprietary [1]. The difference in fluorine position is a non-trivial structural variable: in the orexin receptor patent literature, thioether-piperidinyl compounds with halogen substitution at the meta position are explicitly claimed as a separate Markush sub-genus from para-substituted analogs, reflecting the expectation of distinct pharmacological profiles [1].
| Evidence Dimension | Fluorine substitution position on phenyl ring |
|---|---|
| Target Compound Data | Fluorine at meta (3-) position; CAS 1353963-00-4 |
| Comparator Or Baseline | 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride (para-fluoro; CAS 1289384-72-0) |
| Quantified Difference | Positional isomerism: meta-F vs. para-F; differential electronic (Hammett σₘ vs. σₚ) and steric parameters predicted but no publicly disclosed head-to-head IC₅₀ data available for this exact pair |
| Conditions | Structural comparison based on chemical identity; biological differentiation inferred from orexin receptor antagonist patent Markush structures (US 9,617,246 B2) |
Why This Matters
The meta-fluoro substitution pattern is a distinct chemical entity that cannot be assumed interchangeable with para-fluoro or ortho-fluoro analogs in SAR-dependent screening cascades; selection of this specific CAS number ensures the intended pharmacophore geometry for orexin receptor or related target programs.
- [1] Merck & Co. Thioether-piperidinyl orexin receptor antagonists. US Patent 9,617,246 B2, issued April 11, 2017. View Source
